N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide
Overview
Description
N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-2-furamide is a useful research compound. Its molecular formula is C14H11BrClN3O4S and its molecular weight is 432.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 430.93422 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Reactivity
- The synthesis of complex molecules often involves coupling reactions, electrophilic substitution, and the use of different reagents to introduce various functional groups. For example, the coupling of naphthalen-1-amine with furan-2-carbonyl chloride followed by treatment with P2S5 in anhydrous toluene produces thioamide, which can undergo further modifications to synthesize novel heterocyclic compounds with potential biological activities (А. Aleksandrov & М. М. El’chaninov, 2017).
Biological Activities
- Novel pyridine and fused pyridine derivatives, prepared from complex molecules, have been evaluated for their antimicrobial and antioxidant activities. Such studies reveal moderate to good binding energies of the compounds on target proteins, indicating their potential as pharmaceutical agents (E. M. Flefel et al., 2018).
Material Science Applications
- The development of novel compounds can also contribute to the synthesis of materials with specific properties. For instance, the synthesis of bisthiourea and its complexes with metals such as Copper (II), Nickel, and Zinc shows potential for biological applications, hinting at the versatility of these compounds in creating materials with desired biological properties (M. Fizer et al., 2016).
Antitumor Activity
- The evaluation of antitumor activities of synthesized N-heterocycles derived from pyrazolyl-substituted 2(3H)-furanone against various carcinoma cell lines demonstrates the potential of these compounds in cancer therapy. Some compounds have shown high activities, suggesting their importance in medicinal chemistry and drug development (Wael S. I. Abou-Elmagd et al., 2016).
Methodology Innovations
- Innovations in synthesis methodologies, such as the carbon-monoxide-free aminocarbonylation of aryl halides, underscore the continuous advancement in chemical synthesis techniques. These methods facilitate the development of complex molecules while addressing safety and environmental concerns associated with traditional synthesis routes (Dinesh N Sawant et al., 2011).
Properties
IUPAC Name |
N-[[[2-(2-bromo-4-chlorophenoxy)acetyl]amino]carbamothioyl]furan-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClN3O4S/c15-9-6-8(16)3-4-10(9)23-7-12(20)18-19-14(24)17-13(21)11-2-1-5-22-11/h1-6H,7H2,(H,18,20)(H2,17,19,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGVXTCWDIWHNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC(=S)NNC(=O)COC2=C(C=C(C=C2)Cl)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClN3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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